![molecular formula C15H18ClNO2 B5548190 7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)

7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane” were not found, there are general methods for synthesizing spiro compounds. For instance, one study discusses the synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions . Another study mentions the total synthesis of axane sesquiterpenes through a readily available spiro[4.5]decane .Aplicaciones Científicas De Investigación

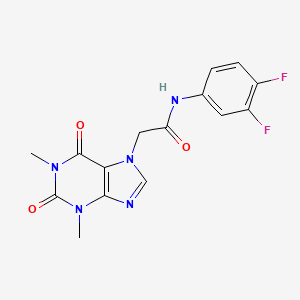

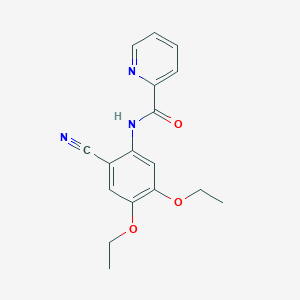

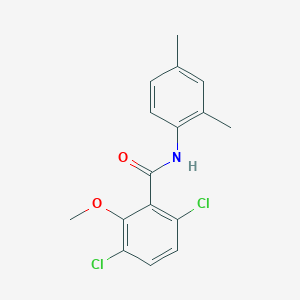

Synthesis and Structural Insights

The compound 7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane belongs to a class of spiroaminals, which are notable for their unique structures and potential biological activities. Research has focused on the synthetic approaches to these compounds due to their challenging structures and the novelty of their skeletons. Spiroaminals like 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane have been synthesized through various strategies to explore their applications further (Sinibaldi & Canet, 2008).

Another aspect of research has delved into the crystal structure of related compounds, providing insights into their molecular conformations and potential interactions. For example, the synthesis and crystallographic study of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane have contributed to understanding these molecules' three-dimensional structures and chirality, which are crucial for their biological activities (W. Wen, 2002).

Biological Activity and Drug Discovery

The azaspirocyclic core structure, a key feature in compounds like 7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane, has been a focal point in synthesizing molecules with significant biological activities. Efficient synthesis strategies have been developed for the azaspiro[4.5]decane ring system, leading to the core of bioactive molecules such as halichlorine and pinnaic acids. These methods utilize intramolecular reactions to achieve high stereoselectivity and efficiency, underscoring the potential of azaspirocycles in medicinal chemistry (Matsumura, Aoyagi, & Kibayashi, 2003).

Furthermore, the exploration of new synthetic routes to spirocyclic compounds, including the 8-oxa-2-azaspiro[4.5]decane, showcases the ongoing interest in developing novel biologically active compounds. These synthesis efforts are driven by the promise of spirocycles in producing important therapeutic agents (Ogurtsov & Rakitin, 2020).

Propiedades

IUPAC Name |

(2-chlorophenyl)-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO2/c16-13-5-2-1-4-12(13)14(18)17-8-3-6-15(10-17)7-9-19-11-15/h1-2,4-5H,3,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJZNQFQTGIRSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOC2)CN(C1)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)

![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)

![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)

![1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)

![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)

![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)